

# A Comparative Spectroscopic Analysis of Pentane-1-sulfonamide and its N-substituted Derivatives

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## Compound of Interest

Compound Name: **Pentane-1-sulfonamide**

Cat. No.: **B1279081**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **Pentane-1-sulfonamide** and its N-substituted derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of this important class of compounds.

## Introduction to Sulfonamides

Sulfonamides are a significant class of organic compounds characterized by the presence of a sulfonyl group directly attached to a nitrogen atom ( $-\text{SO}_2\text{NR}_2$ ). They are widely recognized for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties. The nature of the substituent on the nitrogen atom (the 'N-substituent') can significantly influence the molecule's physical, chemical, and biological properties. Spectroscopic techniques are indispensable tools for elucidating the structural features of these molecules.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **Pentane-1-sulfonamide** and its representative N-substituted derivatives. This data facilitates a clear comparison of how N-

substitution impacts the spectral properties.

## <sup>1</sup>H NMR Spectroscopy Data

Table 1: <sup>1</sup>H NMR Chemical Shifts ( $\delta$ , ppm) for **Pentane-1-sulfonamide** and its Derivatives

Compo und	-CH <sub>3</sub> (C5)	-CH <sub>2</sub> - (C4)	-CH <sub>2</sub> - (C3)	-CH <sub>2</sub> - (C2)	-CH <sub>2</sub> - (C1-S)	-NH / - NH <sub>2</sub>	N- Substitu ent Protons
Pentane- 1- sulfonami de (Predicted)	-0.90 (t)	~1.35 (m)	~1.40 (m)	~1.80 (m)	~3.10 (t)	~4.70 (s, br)	-
N- Methyl- pentane- 1- sulfonami de	~0.90 (t)	~1.35 (m)	~1.40 (m)	~1.80 (m)	~3.05 (t)	~4.50 (q, br)	~2.65 (d)
N- Phenyl- pentane- 1- sulfonami de	~0.85 (t)	~1.25 (m)	~1.35 (m)	~1.75 (m)	~3.15 (t)	~9.80 (s, br)	~7.10- 7.40 (m)

Note: Predicted data for **Pentane-1-sulfonamide** is based on standard chemical shift prediction algorithms. The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectroscopy Data

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm) for **Pentane-1-sulfonamide** and its Derivatives

Compound	C5	C4	C3	C2	C1	N-Substituent Carbons
Pentane-1-sulfonamide[1]	13.8	22.1	27.8	31.0	52.5	-
N-Methyl-pentane-1-sulfonamide	~13.8	~22.0	~27.7	~30.8	~53.0	~29.5
N-Phenyl-pentane-1-sulfonamide	~13.7	~22.0	~27.6	~30.9	~53.5	~121.0 (ortho), ~125.0 (para), ~129.5 (meta), ~138.0 (ipso)

## Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands ( $\text{cm}^{-1}$ ) for **Pentane-1-sulfonamide** and its Derivatives

Compound	v(N-H)	v(C-H)	v(S=O) asymmetric	v(S=O) symmetric	v(S-N)
Pentane-1-sulfonamide	~3350, ~3250	~2950, ~2870	~1330	~1150	~930
N-Methyl-pentane-1-sulfonamide	~3280	~2955, ~2875	~1325	~1145	~940
N-Phenyl-pentane-1-sulfonamide	~3260	~3060, ~2950, ~2870	~1340	~1160	~950

## Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) for **Pentane-1-sulfonamide** and its Derivatives

Compound	Molecular Ion [M] <sup>+</sup>	[M-C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	[M-SO <sub>2</sub> ] <sup>+</sup>	Base Peak
Pentane-1-sulfonamide	151	80	87	43 ([C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> )
N-Methyl-pentane-1-sulfonamide	165	94	101	57 ([C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> )
N-Phenyl-pentane-1-sulfonamide	227	156	163	93 ([C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup> )

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the sulfonamide sample was dissolved in 0.6-0.8 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single pulse.
  - Spectral width: -2 to 12 ppm.
  - Number of scans: 16-64.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled.
  - Spectral width: 0 to 220 ppm.
  - Number of scans: 1024-4096.
  - Relaxation delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition:
  - Spectral range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

- Number of scans: 16-32.
- A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.

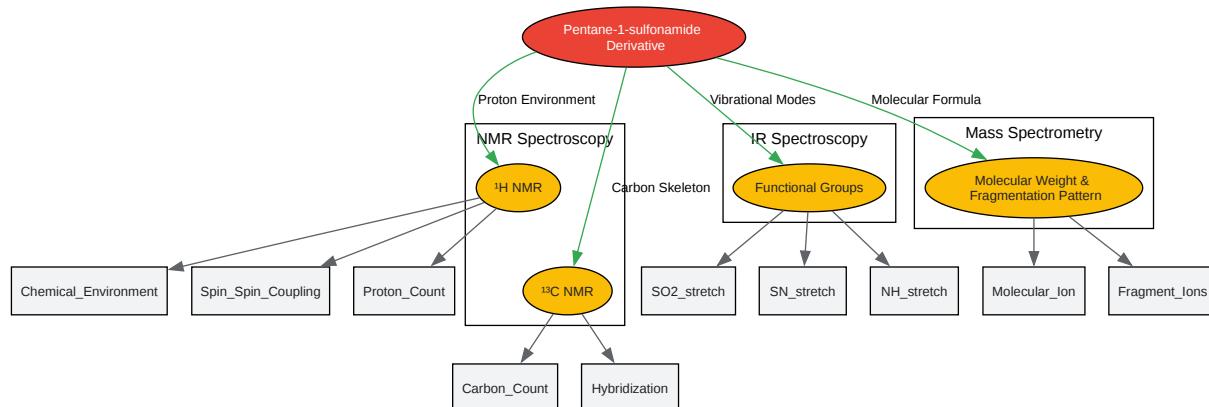
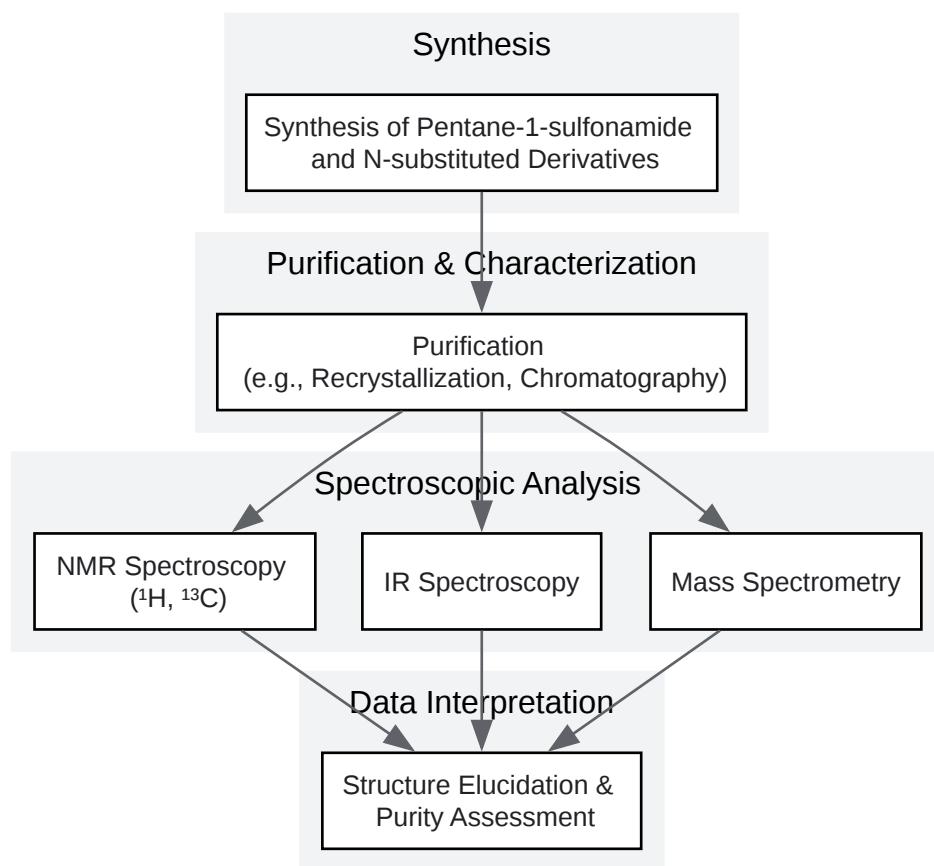
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: An Electron Ionization (EI) mass spectrometer was used for fragmentation analysis.
- Data Acquisition:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: m/z 40-500.
  - Inlet system: Direct infusion or via Gas Chromatography (GC) for volatile compounds.

## Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Pentane-1-sulfonamide** and its derivatives.



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## References

- 1. hmdb.ca [hmdb.ca]
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